N1,N2-Bis(thiophen-2-ylmethylene)ethane-1,2-diamine
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Overview
Description
N1,N2-Bis(thiophen-2-ylmethylene)ethane-1,2-diamine is an organic compound with the molecular formula C12H10N2S2 This compound is characterized by the presence of two thienylmethylene groups attached to an ethanediamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N2-Bis(thiophen-2-ylmethylene)ethane-1,2-diamine typically involves the condensation reaction between 2-thiophenecarboxaldehyde and 1,2-ethanediamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, resulting in the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N1,N2-Bis(thiophen-2-ylmethylene)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thienylmethylene groups can participate in substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the thienylmethylene groups.
Reduction: Reduced forms of the Schiff base.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
N1,N2-Bis(thiophen-2-ylmethylene)ethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in drug development.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N1,N2-Bis(thiophen-2-ylmethylene)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound can form coordination complexes with metal ions, which may influence its biological activity. The Schiff base structure allows it to participate in various biochemical pathways, potentially leading to antimicrobial or therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N~1~,N~2~-bis(2-furylmethylene)-1,2-ethanediamine
- N~1~,N~2~-bis(2-pyridylmethylene)-1,2-ethanediamine
- N~1~,N~2~-bis(2-benzylmethylene)-1,2-ethanediamine
Uniqueness
N1,N2-Bis(thiophen-2-ylmethylene)ethane-1,2-diamine is unique due to the presence of thienylmethylene groups, which impart distinct electronic and steric properties
Properties
IUPAC Name |
1-thiophen-2-yl-N-[2-(thiophen-2-ylmethylideneamino)ethyl]methanimine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2S2/c1-3-11(15-7-1)9-13-5-6-14-10-12-4-2-8-16-12/h1-4,7-10H,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONDUJQMMZMEMEF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=NCCN=CC2=CC=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80283172 |
Source
|
Record name | (E,E)-N,N'-(Ethane-1,2-diyl)bis[1-(thiophen-2-yl)methanimine] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80283172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4114-94-7 |
Source
|
Record name | NSC30214 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30214 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (E,E)-N,N'-(Ethane-1,2-diyl)bis[1-(thiophen-2-yl)methanimine] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80283172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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